molecular formula C18H16N4O5 B449608 N',N'-BIS[(E)-1-(2-FURYL)ETHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE

N',N'-BIS[(E)-1-(2-FURYL)ETHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE

Cat. No.: B449608
M. Wt: 368.3g/mol
InChI Key: NXIIFFNOFFTBRV-AYKLPDECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring system, which is a five-membered aromatic ring containing one oxygen atom. The presence of furan rings in its structure contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide typically involves the condensation of furfural with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process. The reaction can be represented as follows:

Furfural+Hydrazine DerivativeN’ 2 ,N’ 5 -bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide\text{Furfural} + \text{Hydrazine Derivative} \rightarrow \text{N',N'-BIS[(E)-1-(2-FURYL)ETHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE} Furfural+Hydrazine Derivative→N’ 2 ,N’ 5 -bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: Reduction reactions can convert the furan rings to dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide involves its interaction with specific molecular targets and pathways. The furan rings in its structure can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~4~-bis[1-(5-methyl-2-furyl)ethylidene]succinohydrazide
  • N’-(1-(2-furyl)ethylidene)-2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide

Uniqueness

N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide is unique due to its specific arrangement of furan rings and hydrazide groups. This unique structure contributes to its distinct reactivity and potential applications in various fields. Compared to similar compounds, it may offer different reactivity profiles and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16N4O5

Molecular Weight

368.3g/mol

IUPAC Name

2-N,5-N-bis[(E)-1-(furan-2-yl)ethylideneamino]furan-2,5-dicarboxamide

InChI

InChI=1S/C18H16N4O5/c1-11(13-5-3-9-25-13)19-21-17(23)15-7-8-16(27-15)18(24)22-20-12(2)14-6-4-10-26-14/h3-10H,1-2H3,(H,21,23)(H,22,24)/b19-11+,20-12+

InChI Key

NXIIFFNOFFTBRV-AYKLPDECSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(O1)C(=O)N/N=C(/C2=CC=CO2)\C)/C3=CC=CO3

SMILES

CC(=NNC(=O)C1=CC=C(O1)C(=O)NN=C(C)C2=CC=CO2)C3=CC=CO3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(O1)C(=O)NN=C(C)C2=CC=CO2)C3=CC=CO3

solubility

44.9 [ug/mL]

Origin of Product

United States

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